Boc-DL-Leu-DL-Lys-DL-Arg-AMC
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Overview
Description
Boc-DL-Leu-DL-Lys-DL-Arg-AMC is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for the Kex2 endoprotease, a membrane-bound, calcium-dependent serine protease from yeast α-cells . The compound is characterized by its ability to release a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage, making it useful in various enzymatic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Leu-DL-Lys-DL-Arg-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions .
Attachment of the First Amino Acid: The first amino acid, DL-Leucine, is attached to a solid resin through a condensation reaction.
Sequential Addition of Amino Acids: DL-Lysine and DL-Arginine are added sequentially, with each addition followed by deprotection of the Boc group.
Coupling with AMC: The final step involves coupling the peptide with 7-amino-4-methylcoumarin (AMC) through a condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Leu-DL-Lys-DL-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for the Kex2 endoprotease, which cleaves the peptide bond between DL-Arginine and AMC, releasing the fluorescent AMC molecule .
Common Reagents and Conditions
Enzymatic Cleavage: The reaction is typically carried out in a buffered solution at an optimal pH and temperature for the Kex2 endoprotease.
Deprotection: Boc groups are removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Major Products
The major product of the enzymatic cleavage reaction is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily detected using fluorescence spectroscopy .
Scientific Research Applications
Boc-DL-Leu-DL-Lys-DL-Arg-AMC has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study the activity and specificity of proteases, particularly the Kex2 endoprotease.
Molecular Biology: Employed in the investigation of proteolytic pathways and the identification of protease inhibitors.
Industry: Applied in the quality control of enzyme preparations and the development of diagnostic assays.
Mechanism of Action
The mechanism of action of Boc-DL-Leu-DL-Lys-DL-Arg-AMC involves its cleavage by the Kex2 endoprotease. The enzyme recognizes the specific peptide sequence and cleaves the bond between DL-Arginine and AMC. This cleavage releases the fluorescent AMC molecule, which can be detected and quantified using fluorescence spectroscopy . The molecular target of the compound is the active site of the Kex2 endoprotease, where the peptide substrate binds and undergoes hydrolysis .
Comparison with Similar Compounds
Boc-DL-Leu-DL-Lys-DL-Arg-AMC is similar to other fluorogenic peptide substrates used in enzymatic assays. Some of the comparable compounds include:
Boc-Leu-Gly-Arg-AMC: Another fluorogenic substrate for convertases, used in enzymatic assays to study proteolytic activity.
Boc-Leu-Arg-Arg-AMC: A fluorogenic substrate for various proteases, used in biochemical research.
Uniqueness
This compound is unique in its specificity for the Kex2 endoprotease, making it a valuable tool for studying this particular enzyme. Its ability to release a highly fluorescent molecule upon cleavage allows for sensitive and accurate detection of enzymatic activity .
Properties
Molecular Formula |
C33H52N8O7 |
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Molecular Weight |
672.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C33H52N8O7/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37) |
InChI Key |
RRHPIUJOSIJECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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